

Comparative Analysis of the Biological Activities of 2-Fluoro-4-methoxyaniline Derivatives

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

Cat. No.: B1334285

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A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of compounds derived from **2-Fluoro-4-methoxyaniline**.

The strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. **2-Fluoro-4-methoxyaniline** serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an objective comparison of the performance of these derivatives against established therapeutic agents, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of **2-Fluoro-4-methoxyaniline**, particularly those belonging to the anilinoquinazoline and anilinoquinoline classes, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical regulators of cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.

Comparative In Vitro Anticancer Activity

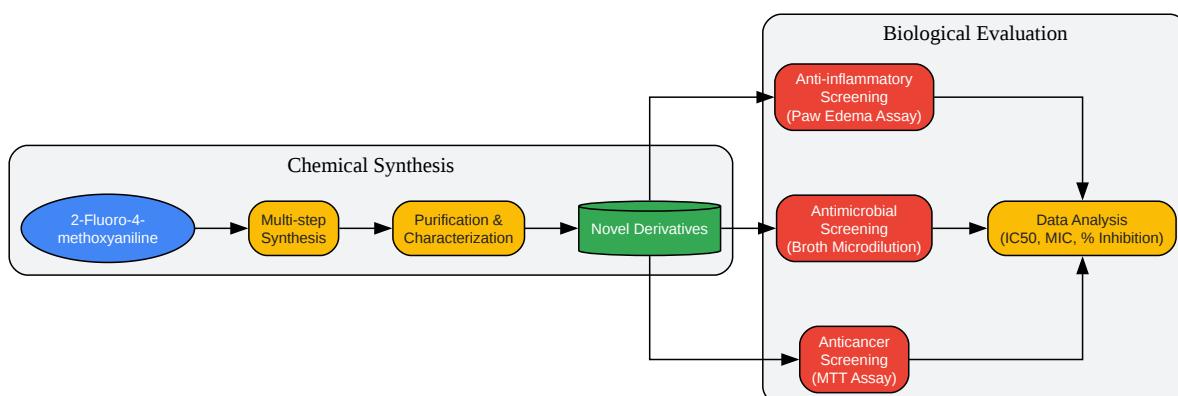
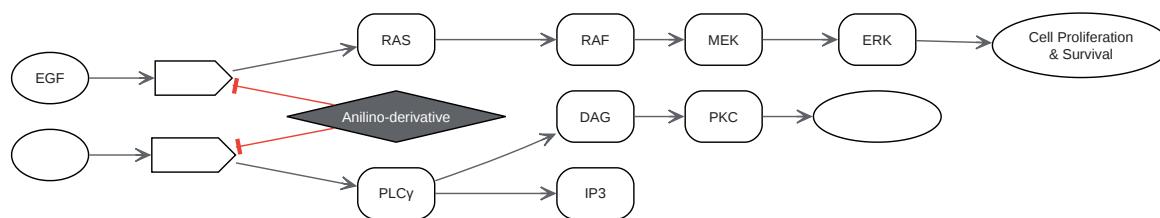
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines, compared to established EGFR and VEGFR-2 inhibitors.

Compound ID	Target Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
Anilinoquinazoline Derivative 1	A549 (Lung)	1.8	Erlotinib	2.3
Anilinoquinazoline Derivative 2	HT-29 (Colon)	3.2	Gefitinib	5.1
Anilinoquinoline Derivative 3	MCF-7 (Breast)	0.9	Lapatinib	0.5
Anilinoquinoline Derivative 4	U87MG (Glioblastoma)	4.5	Vandetanib	3.7

Table 1: In Vitro Anticancer Activity of **2-Fluoro-4-methoxyaniline** Derivatives and Reference Drugs. IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.

Signaling Pathway Inhibition

The primary mechanism of action for many of these anticancer derivatives involves the competitive inhibition of ATP binding to the kinase domain of EGFR and VEGFR-2, thereby blocking downstream signaling cascades.



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